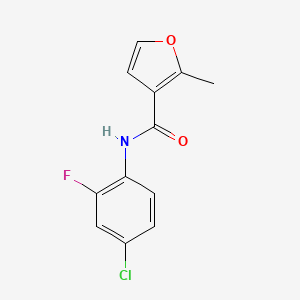
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CDMB is a member of the benzamide family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2, which is involved in angiogenesis.
Biochemical and Physiological Effects
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor and its receptor. In addition, 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has some limitations. It is a highly reactive compound that can react with other compounds in the lab, making it difficult to handle. In addition, 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has a short half-life in vivo, which may limit its effectiveness as a drug.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide. One direction is to further explore its anti-tumor properties and potential use as a chemotherapy drug. Another direction is to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, the development of new synthesis methods for 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide may improve its yield and purity, making it a more viable compound for scientific research.
Conclusion
In conclusion, 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. Its synthesis method has been optimized to improve its yield and purity, making it a viable compound for scientific research. 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 4-chlorobenzoyl chloride, followed by the addition of methylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography. The synthesis method of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been studied extensively for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. In particular, 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapy drug.
Eigenschaften
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-11(8-13(10)17)16(19)18-14-7-6-12(20-2)9-15(14)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJISSFSRWZFABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)
![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)

![3-(4-fluorophenyl)-N-({1-[3-(4-fluorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5850381.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5850394.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5850402.png)
![7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5850406.png)
![2-[(3-chlorobenzyl)thio]-N-mesitylacetamide](/img/structure/B5850419.png)
